molecular formula C17H19N3OS B2738034 N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-09-5

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2738034
CAS No.: 897459-09-5
M. Wt: 313.42
InChI Key: PLSYETVVUFCKQO-UHFFFAOYSA-N
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Description

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Scientific Research Applications

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with isobutylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific isobutyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. This uniqueness can result in different biological activities and therapeutic potentials .

Properties

IUPAC Name

N-(2-methylpropyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)9-18-16(21)8-14-11-22-17-19-15(10-20(14)17)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYETVVUFCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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